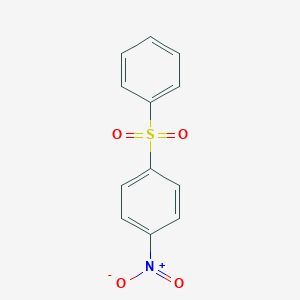

1-Nitro-4-(phenylsulfonyl)benzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87340. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECHJYYZMSUILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150792 | |

| Record name | Benzene, 1-nitro-4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146-39-0 | |

| Record name | Benzene, 1-nitro-4-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1146-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-nitro-4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl phenyl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Nitro-4-(phenylsulfonyl)benzene

Abstract

This technical guide provides an in-depth examination of the physicochemical properties of 1-Nitro-4-(phenylsulfonyl)benzene (CAS No. 1146-39-0), a key organic intermediate. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on the compound's chemical identity, structural features, and core physical characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for its characterization and purity assessment, emphasizing the causality behind methodological choices. By integrating theoretical data with practical application, this guide serves as an authoritative resource for the effective utilization of this compound in a laboratory setting.

Introduction

This compound is a bifunctional organic compound featuring both a nitro group and a phenylsulfonyl group attached to a central benzene ring. This unique substitution pattern imparts distinct electronic properties, making it a valuable building block in synthetic chemistry. The powerful electron-withdrawing nature of both the nitro (-NO₂) and sulfonyl (-SO₂) moieties significantly influences the reactivity of the aromatic ring, rendering it a subject of interest for creating more complex molecular architectures. Understanding its fundamental physicochemical properties is paramount for its effective handling, characterization, and application in research and development.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and fundamental properties. These data points are crucial for everything from reaction stoichiometry calculations to safety assessments.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1146-39-0 | [1][2] |

| Molecular Formula | C₁₂H₉NO₄S | [1][2] |

| Molecular Weight | 263.27 g/mol | [1][2] |

| Melting Point | 140-143 °C | [1] |

| Boiling Point | Not available | [1] |

| Topological Polar Surface Area (TPSA) | 77.28 Ų | [2] |

| logP (Calculated) | 2.4276 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 3 | [2] |

| Synonyms | Phenyl 4-nitrophenyl sulphone, 4-Nitrophenylsulphonylbenzene | [1][2] |

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons. The protons on the nitrophenyl ring will be significantly downfield-shifted due to the strong electron-withdrawing effect of the nitro group. Protons ortho to the nitro group will appear as a doublet around 8.2-8.4 ppm, while those meta will be a doublet around 7.8-8.0 ppm. The protons on the unsubstituted phenylsulfonyl ring will appear in the typical aromatic region of 7.4-7.7 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the ¹H NMR data. The carbon atom directly attached to the nitro group (C-NO₂) will be highly deshielded. Similarly, the carbon attached to the sulfonyl group (C-SO₂) will also show a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected vibrational frequencies include:

-

~1520-1540 cm⁻¹ and ~1340-1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (N-O) group.

-

~1300-1330 cm⁻¹ and ~1140-1160 cm⁻¹: Strong stretching vibrations corresponding to the sulfonyl (S=O) group.

-

~3100 cm⁻¹: C-H stretching for the aromatic rings.

-

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a prominent molecular ion (M⁺) peak at m/z 263, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high precision.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems for confirming the identity and purity of a this compound sample.

Protocol 1: Purity and Identity Confirmation Workflow

This workflow provides a robust method for verifying both the purity and the chemical identity of the compound in a single, efficient sequence.

Expertise & Causality: The choice of a dual LC-MS and ¹H NMR analysis is deliberate. LC-MS provides excellent purity data (from the UV chromatogram) and a preliminary mass confirmation. ¹H NMR offers an unambiguous confirmation of the detailed molecular structure and can reveal the presence of proton-containing impurities that might not be visible by MS.

Methodology:

-

Sample Preparation:

-

For LC-MS: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

For ¹H NMR: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for a wide range of polar organic compounds and its residual peak does not typically interfere with the aromatic signals of the analyte.

-

-

LC-MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Detection: Diode Array Detector (DAD) at 254 nm and a mass spectrometer in positive ion electrospray mode (ESI+).

-

Validation: A pure sample should yield a single major peak in the UV chromatogram (>98% area) and the corresponding mass spectrum should show the expected [M+H]⁺ or [M+Na]⁺ adduct.

-

-

¹H NMR Analysis:

-

Spectrometer: 400 MHz or higher.

-

Analysis: Acquire a standard proton spectrum.

-

Validation: The observed chemical shifts, coupling constants, and integration values should match the expected pattern for this compound. The absence of significant unassigned peaks confirms high purity.

-

Visualization of Workflow:

Caption: Workflow for Identity and Purity Confirmation.

Synthesis and Reactivity

This compound is typically synthesized via an electrophilic aromatic substitution reaction. One common route is the oxidation of the corresponding sulfide, 4-nitrophenyl phenyl sulfide.

Reactivity Insights: The aromatic ring is highly electron-deficient due to the two withdrawing groups. This deactivation makes it resistant to further electrophilic aromatic substitution. However, it makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitro group. The nitro group itself can be reduced to an amine, providing a synthetic handle to introduce new functionality and create a diverse range of derivatives.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential.

-

Safety: Avoid direct contact with the substance.[3] Use in a well-ventilated area or a fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] May cause skin and eye irritation.[3]

-

Handling: Avoid the formation or spread of dust in the air.[3]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.[3] The compound may be hygroscopic, so precautions should be taken to avoid contact with atmospheric moisture, such as storing under an inert gas like Argon.[3]

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical and spectroscopic properties. Its bifunctional nature makes it a versatile intermediate in organic synthesis. The protocols and data presented in this guide provide a comprehensive framework for its confident identification, purity assessment, and safe handling, empowering researchers to effectively integrate this compound into their synthetic and developmental workflows.

References

- Chemical Synthesis Database. (2025). This compound.

- Guidechem. (n.d.). Benzene, 1-nitro-4-[1-(phenylsulfonyl)propyl]- 69709-35-9 wiki.

- SpectraBase. (n.d.). 1-Nitro-4-[[(Z)-2-phenyl-2-(phenylsulfonyl)ethenoxy]methyl]benzene.

- NIST. (n.d.). Benzene, 1-nitro-4-phenoxy-. NIST Chemistry WebBook.

- The Royal Society of Chemistry. (2016). Supporting information.

- PubChem. (n.d.). 1-Nitro-4-phenylethynyl-benzene.

- Safety Data Sheet. (n.d.). Generic Safety Data Sheet.

- Fisher Scientific. (2012). Safety Data Sheet.

- ChemScene. (n.d.). This compound.

Sources

An In-depth Technical Guide to 1-Nitro-4-(phenylsulfonyl)benzene (CAS: 1146-39-0)

This guide provides a comprehensive technical overview of 1-Nitro-4-(phenylsulfonyl)benzene, a diaryl sulfone of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. We will delve into its chemical properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles and supported by scientific literature.

Introduction: A Molecule of Dichotomous Functionality

This compound is a fascinating molecule that marries the strong electron-withdrawing properties of a nitro group with the versatile diaryl sulfone scaffold. The nitro group, a well-known pharmacophore and a powerful modulator of electronic properties, significantly influences the reactivity of the aromatic ring to which it is attached.[1][2] Simultaneously, the diaryl sulfone moiety is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. This unique combination of functional groups makes this compound a valuable building block and a subject of interest for the design of novel chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1146-39-0 | [3] |

| Molecular Formula | C₁₂H₉NO₄S | [3] |

| Molecular Weight | 263.27 g/mol | [3] |

| Appearance | Expected to be a solid | General knowledge |

| Topological Polar Surface Area (TPSA) | 77.28 Ų | [3] |

| LogP | 2.4276 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 3 | [3] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic rings. The protons on the nitro-substituted ring will be shifted downfield due to the strong electron-withdrawing effect of the nitro group, with protons ortho to the nitro group being the most deshielded.[6] The protons on the unsubstituted phenyl ring will appear in a more typical aromatic region.

-

¹³C NMR: The carbon NMR spectrum will similarly reflect the electronic environment of the carbon atoms. The carbon atom attached to the nitro group (ipso-carbon) will be significantly deshielded.[6] The carbons ortho and para to the nitro group will also show downfield shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 and 1350 cm⁻¹). Strong bands for the S=O stretching of the sulfone group will also be prominent (around 1300-1350 and 1150-1180 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (263.27 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage around the sulfone linkage.[7]

Synthesis of this compound

The synthesis of diaryl sulfones can be achieved through several established methods. A highly plausible and efficient route to this compound involves the nucleophilic aromatic substitution of a suitable 4-nitrobenzene derivative with a benzenesulfinate salt, or a Friedel-Crafts type reaction between benzene and 4-nitrobenzenesulfonyl chloride. Another common approach is the oxidation of the corresponding diaryl sulfide.

Below is a detailed, field-proven protocol adapted from similar syntheses for the preparation of this compound via the oxidation of 1-nitro-4-(phenylthio)benzene.[8]

Proposed Synthetic Protocol: Oxidation of 1-nitro-4-(phenylthio)benzene

This two-step synthesis first involves the preparation of the sulfide precursor followed by its oxidation to the sulfone.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-nitro-4-(phenylthio)benzene

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloronitrobenzene (1 equivalent), thiophenol (1 equivalent), and potassium carbonate (1.1 equivalents) in acetone.

-

Reaction: Reflux the mixture with vigorous stirring for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the inorganic salts by filtration. Evaporate the acetone from the filtrate under reduced pressure.

-

Purification: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with a dilute aqueous solution of sodium hydroxide to remove any unreacted thiophenol, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-nitro-4-(phenylthio)benzene.

Step 2: Oxidation to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the 1-nitro-4-(phenylthio)benzene (1 equivalent) obtained from Step 1 in glacial acetic acid.

-

Oxidation: Slowly add an excess of 30% hydrogen peroxide (approximately 10-15 equivalents) to the solution. The addition may be exothermic, so it is advisable to cool the flask in an ice bath.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The formation of a precipitate may be observed as the reaction progresses.

-

Isolation and Purification: Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate complete precipitation of the product. Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford pure this compound.

Chemical Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dictated by the interplay of its two key functional groups.

Caption: Key reactivity aspects of this compound.

Reactivity of the Nitroaromatic System

The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature.[9] Conversely, and more importantly for its synthetic utility, it strongly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr) .[2][10] The electron density at the ortho and para positions to the nitro group is significantly reduced, making these positions susceptible to attack by nucleophiles. In this compound, the phenylsulfonyl group is also electron-withdrawing, further enhancing the electrophilicity of the nitro-substituted ring. However, the sulfone group itself is a poor leaving group. Nucleophilic attack is most likely to occur at the positions ortho to the nitro group if a suitable leaving group were present there.

Reduction of the Nitro Group

A cornerstone of nitro group chemistry is its reduction to an amino group. This transformation is of immense importance in the synthesis of pharmaceuticals and other fine chemicals, as it provides a route to anilines which are versatile synthetic intermediates. The reduction of the nitro group in this compound can be readily achieved using a variety of standard reducing agents, such as:

-

Catalytic hydrogenation (e.g., H₂ over Palladium on carbon)

-

Metals in acidic media (e.g., Sn or Fe in HCl)

This reaction would yield 4-(phenylsulfonyl)aniline, a molecule with a nucleophilic amino group and the stable sulfone moiety.

Potential Applications in Drug Discovery and Organic Synthesis

While specific biological activities for this compound are not extensively reported, its structural motifs suggest significant potential in medicinal chemistry and as a synthetic intermediate.

A Scaffold for Medicinal Chemistry

-

Diaryl Sulfone Core: The diaryl sulfone structure is present in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

-

Nitroaromatic Pharmacophore: Nitroaromatic compounds have been developed as antibacterial and antiparasitic agents.[11] The nitro group can be crucial for the mechanism of action, often undergoing bioreduction in hypoxic environments, such as those found in certain tumors or anaerobic bacteria, to generate reactive radical species.

-

Precursor to Bioactive Amines: As discussed, the reduction of the nitro group provides access to the corresponding aniline. This amino group can then be further functionalized to generate libraries of compounds for biological screening. For example, the resulting 4-(phenylsulfonyl)aniline could be a key intermediate in the synthesis of novel kinase inhibitors or other targeted therapies.[12]

A Versatile Synthetic Intermediate

Beyond its potential as a bioactive molecule itself, this compound is a valuable intermediate in multi-step organic synthesis. The predictable reactivity of the nitro group allows for its strategic use as a directing group or as a precursor to other functionalities. The chemical robustness of the phenylsulfonyl group ensures its stability under a variety of reaction conditions.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, following standard safety protocols for chemical reagents. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Specific hazard information should be consulted from the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a molecule with significant untapped potential. Its synthesis is achievable through established chemical transformations, and its dichotomous functionality offers a rich landscape for chemical exploration. The presence of both a reactive nitro group and a stable, biologically relevant diaryl sulfone core makes it a compelling starting point for the design and synthesis of novel compounds with potential therapeutic applications. Further investigation into the biological activity of this compound and its derivatives is warranted and could lead to the discovery of new lead compounds in drug discovery programs.

References

-

The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). A Walk through Recent Nitro Chemistry Advances. PubMed Central. Retrieved from [Link]

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Retrieved from [Link]

-

PubChem. (n.d.). 1-nitro-4-[(phenylsulfonyl)methyl]benzene. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-nitro-4-(phenylsulfonyl_methyl_benzene]([Link]

-

SpectraBase. (n.d.). Benzene, 1-(ethenylsulfonyl)-4-nitro-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Nitro-4-phenylethynyl-benzene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-nitro-4-(phenylthio)-. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

- Patai, S. (Ed.). (1977). The Chemistry of the Nitro and Nitroso Groups. John Wiley & Sons.

-

National Center for Biotechnology Information. (2019). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 4-nitrobenzenesulfonyl chloride. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 3.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene. Retrieved from [Link]

-

ChemBK. (2024). 4-NITROBENZENESULFONYL CHLORIDE. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Retrieved from [Link]

-

YouTube. (2021). 44d: Electrophilic aromatic substitution on benzene with nitro group. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-nitro-4-(phenylthio)-. Retrieved from [Link]

- Google Patents. (1949). Method of making para-nitrobenzene sulfonyl chloride. US2465951A.

-

MDPI. (n.d.). 1-Nitro-3-[(phenylsulfonyl)methyl]benzene. Retrieved from [Link]

-

Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzenesulfonamide, N-(4-nitrophenyl)-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-ethynyl-4-nitro-. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

Sources

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemscene.com [chemscene.com]

- 4. rsc.org [rsc.org]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950) [hmdb.ca]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Benzene, 1-nitro-4-(phenylthio)- [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism of 1-Nitro-4-(phenylsulfonyl)benzene

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism as it applies to the highly deactivated substrate, 1-Nitro-4-(phenylsulfonyl)benzene. Intended for researchers, scientists, and professionals in drug development, this document elucidates the profound electronic effects of the nitro and phenylsulfonyl substituents, which dictate the molecule's reactivity and regioselectivity. We will dissect the mechanistic steps, from the generation of the electrophile to the formation and stabilization of the critical arenium ion intermediate, and discuss the rigorous experimental conditions necessitated by the substrate's electronic deficiencies.

Foundational Principles: The Electrophilic Aromatic Substitution Reaction

Electrophilic aromatic substitution (SEAr) is a cornerstone of organic chemistry, defining a class of reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] The reaction universally proceeds through a two-step mechanism:

-

Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This initial attack is the slow, rate-determining step as it temporarily disrupts the ring's stabilizing aromaticity.[2][3] The result is a positively charged, resonance-stabilized carbocation known as an arenium ion or sigma complex.[1]

-

Deprotonation and Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon atom of the sigma complex. This is a fast step that restores the aromatic π-system, yielding the substituted product.[4]

The facility and orientation of this reaction are profoundly influenced by any pre-existing substituents on the aromatic ring.[5]

Substrate Analysis: The Electronic Landscape of this compound

The reactivity of this compound in EAS is dictated entirely by the powerful electronic influence of its two substituents: the nitro group (-NO₂) and the phenylsulfonyl group (-SO₂Ph). Both are potent electron-withdrawing groups that significantly deactivate the aromatic ring towards electrophilic attack.[6][7]

The Directing Effects of Nitro and Phenylsulfonyl Groups

Both the nitro and sulfonyl groups deactivate the aromatic ring by withdrawing electron density through a combination of inductive and resonance effects.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group, and the sulfur and oxygen atoms in the sulfonyl group, pulls electron density away from the ring through the sigma bond framework.[8]

-

Resonance Effect (-R): Both substituents can delocalize the ring's π-electrons onto themselves, further depleting the ring of its electron density. This effect is particularly pronounced at the ortho and para positions.[9][10]

This severe reduction in electron density makes the ring a much poorer nucleophile, thus "deactivating" it and slowing the rate of electrophilic substitution dramatically compared to benzene.[5][8] A nitro substituent can decrease the ring's reactivity by a factor of roughly a million.[5]

Crucially, this deactivation is not uniform. The ortho and para positions are left significantly more electron-deficient than the meta positions. Consequently, the meta positions are the points of relatively higher electron density, making them the only viable sites for electrophilic attack.[7][11] Therefore, both the nitro group and the phenylsulfonyl group are classified as meta-directors .[12][13][14]

Data Presentation: Properties of Deactivating Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| **Nitro (-NO₂) ** | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Meta |

| Phenylsulfonyl (-SO₂Ph) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Meta |

The EAS Mechanism for this compound: A Step-by-Step Analysis

The presence of two powerful meta-directing groups on the same ring presents a unique scenario for regioselectivity. In this compound, the positions ortho to the nitro group (C2, C6) are concurrently meta to the phenylsulfonyl group. Likewise, the positions ortho to the phenylsulfonyl group (C3, C5) are meta to the nitro group. Therefore, electrophilic attack will occur at the positions designated 2, 3, 5, and 6.

Let's illustrate the mechanism using nitration, a classic EAS reaction requiring the generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.

Visualization: Overall Reaction Scheme

Caption: Nitration of this compound.

Step 1: Generation of the Electrophile (Nitronium Ion)

Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion, NO₂⁺.[2]

H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺

Step 2: Nucleophilic Attack and Sigma Complex Formation

The severely deactivated π-system of this compound attacks the nitronium ion. The attack occurs at a position meta to both existing substituents (e.g., C2 or C3). Let's consider the attack at C2 (ortho to -NO₂ and meta to -SO₂Ph). This rate-determining step forms a resonance-stabilized arenium ion.

The stability of this intermediate is key. Had the attack occurred ortho or para to the nitro group, one of the resonance structures would have placed the positive charge on the carbon directly attached to the electron-withdrawing nitro group—a highly unfavorable and destabilizing arrangement.[9][15] By attacking at the meta position, this destabilization is avoided.[10]

Visualization: Mechanistic Pathway and Resonance Structures

Caption: Formation and resonance of the sigma complex.

Step 3: Deprotonation to Restore Aromaticity

A weak base, such as the bisulfate ion (HSO₄⁻) present in the reaction medium, abstracts the proton from the C2 carbon. The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final product, 1,2-Dinitro-4-(phenylsulfonyl)benzene.

Experimental Protocol: Nitration of a Highly Deactivated Aromatic Ring

The profound deactivation of the substrate ring necessitates forceful reaction conditions. Standard nitration conditions used for benzene would likely result in no reaction. Protocols for similar deactivated systems, such as diphenyl sulfone, often require fuming acids and elevated temperatures.[16][17]

Disclaimer: This protocol is illustrative and adapted from procedures for related compounds. It must be performed with extreme caution by trained professionals using appropriate personal protective equipment (PPE) in a certified fume hood.

Workflow Visualization

Caption: Experimental workflow for nitrating a deactivated ring.

Step-by-Step Methodology

-

Vessel Preparation: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

-

Substrate Dissolution: Charge the flask with this compound (1.0 eq). With stirring, slowly add concentrated (98%) sulfuric acid until the solid is fully dissolved.

-

Nitrating Agent Preparation: In a separate beaker, cautiously add fuming nitric acid (>90%) (1.1 eq) to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred substrate solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[16]

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, gently heat the reaction mixture in a water bath to 50-60°C and maintain for 2-4 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto a large volume of crushed ice with vigorous stirring.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral to litmus paper.

-

Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Conclusion

The electrophilic aromatic substitution of this compound is a challenging yet mechanistically insightful reaction. The synergistic deactivating and meta-directing effects of the nitro and phenylsulfonyl groups render the aromatic ring extremely unreactive, necessitating harsh experimental conditions to drive the substitution. The regiochemical outcome is a direct consequence of avoiding the highly destabilized arenium ion intermediates that would arise from ortho or para attack. A thorough understanding of these electronic principles is paramount for scientists designing synthetic routes involving polysubstituted, electron-deficient aromatic compounds.

References

- Vertex AI Search. (2025, September 26). Explanation: Why the Nitro Group is Meta Directing.

- Allen. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it.

- Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects.

- YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS.

- Vedantu. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it.

- Wikipedia.

- Master Organic Chemistry. (2017, September 26).

- Chemistry LibreTexts. (2022, September 24). 16.

- KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.

- Chemistry LibreTexts. (2025, January 29). 3.

- MSU Chemistry.

- Pearson+. (2023, December 20).

- Chemistry Steps.

- ChemicalBook. 1-NITRO-4-PHENYLETHYNYL-BENZENE synthesis.

- Master Organic Chemistry. (2018, April 30).

- Chemistry Stack Exchange. (2018, January 24). Sulphonic acid group in benzene ring.

- Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction.

- Chemistry LibreTexts. (2020, July 1). 14.

- Master Organic Chemistry. (2017, November 9).

- Google Patents.

- Chemical Synthesis Database. (2025, May 20). This compound.

- Google Patents.

- Google Patents.

- Save My Exams. (2025, January 10). Directing Effects.

- YouTube. (2022, April 20).

- YouTube. (2018, May 8).

- Journal of the Chemical Society B: Physical Organic.

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. Explain why the Nitro group is meta directing in electrophilic aromatic s.. [askfilo.com]

- 10. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 11. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it : [allen.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. savemyexams.com [savemyexams.com]

- 15. m.youtube.com [m.youtube.com]

- 16. CN1266422A - Nitration process for diphenyl ethers - Google Patents [patents.google.com]

- 17. US5187294A - Regioselective nitration of diphenyl compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Nitro-4-(phenylsulfonyl)benzene: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Diaryl Sulfone

1-Nitro-4-(phenylsulfonyl)benzene, a member of the diaryl sulfone class of organic compounds, represents a significant scaffold in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a nitro group and a sulfonyl bridge connecting two phenyl rings, imparts a unique combination of electronic and steric properties that have been exploited in a variety of scientific endeavors. This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important molecule, offering a technical resource for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1146-39-0 | [1] |

| Molecular Formula | C₁₂H₉NO₄S | [1] |

| Molecular Weight | 263.27 g/mol | [1] |

| Melting Point | 140-143 °C | [2] |

| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |

| Solubility | Expected to be soluble in common organic solvents. |

Historical Perspective and Discovery

The precise historical account of the first synthesis of this compound is not prominently documented in readily accessible literature. However, the development of synthetic methodologies for diaryl sulfones and nitroaromatic compounds in the 19th and early 20th centuries laid the groundwork for its eventual synthesis. Key historical developments that enabled the creation of this class of compounds include:

-

The Zinin Reduction (1842): Nikolai Zinin's discovery of a method to reduce nitroaromatics to anilines was a landmark in organic chemistry, fundamentally advancing the understanding and utility of nitro compounds[4].

-

Friedel-Crafts Reaction (1877): The discovery of the Friedel-Crafts acylation and alkylation reactions provided a powerful tool for forming carbon-carbon and carbon-heteroatom bonds to aromatic rings, a principle that extends to sulfonylation reactions.

-

Early Synthesis of Sulfonyl Chlorides: The preparation of key intermediates like p-nitrobenzene sulfonyl chloride became established over time, with patents from the mid-20th century detailing improved manufacturing processes[5].

It is likely that this compound was first synthesized as part of broader investigations into the reactivity of these newly accessible building blocks.

Synthetic Methodologies

Several synthetic routes can be envisioned and have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Friedel-Crafts Sulfonylation of Nitrobenzene

A classical and direct approach involves the Friedel-Crafts sulfonylation of nitrobenzene with benzenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Figure 1: Friedel-Crafts Sulfonylation Workflow

Causality behind Experimental Choices:

-

Nitrobenzene as the Substrate: Nitrobenzene is chosen as the starting material containing the nitro group. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. However, under forcing conditions, para-substitution can occur.

-

Benzenesulfonyl Chloride as the Electrophile Source: Benzenesulfonyl chloride is the acylating agent that provides the phenylsulfonyl group.

-

Aluminum Chloride as the Catalyst: A strong Lewis acid like AlCl₃ is essential to activate the benzenesulfonyl chloride, generating a highly electrophilic sulfonyl cation or a complex that can attack the deactivated nitrobenzene ring.

-

Solvent: A non-reactive solvent such as nitrobenzene itself or carbon disulfide is typically used[6].

Experimental Protocol (Illustrative):

-

To a stirred solution of nitrobenzene in a suitable inert solvent, add anhydrous aluminum chloride in portions at a controlled temperature (e.g., 0-5 °C).

-

Slowly add benzenesulfonyl chloride to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with water, brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Oxidation of 4-Nitrophenyl Phenyl Sulfide

An alternative and often high-yielding method is the oxidation of the corresponding diaryl sulfide, 4-nitrophenyl phenyl sulfide.

Figure 2: Oxidation of Diaryl Sulfide Workflow

Causality behind Experimental Choices:

-

4-Nitrophenyl Phenyl Sulfide as the Precursor: This starting material already contains the complete carbon and sulfur framework. The synthesis of this precursor can be achieved through a nucleophilic aromatic substitution reaction between 1-chloro-4-nitrobenzene and thiophenol.

-

Oxidizing Agent: A variety of oxidizing agents can be used. Hydrogen peroxide (H₂O₂) in acetic acid is a common and relatively "green" option[7]. Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also highly effective. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding sulfonic acid.

Experimental Protocol (Adapted from a similar procedure for a related compound)[8]:

-

Dissolve 4-nitrophenyl phenyl sulfide in glacial acetic acid in a round-bottom flask.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the stirred solution. The amount of oxidant is critical to selectively form the sulfone without significant side reactions.

-

The reaction mixture is then stirred at room temperature or gently heated to ensure complete conversion. The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, the mixture is cooled, and the product may precipitate. If not, the solution can be poured into water to induce precipitation.

-

The solid product is collected by vacuum filtration and washed with water to remove acetic acid and any remaining hydrogen peroxide.

-

The crude this compound is then dried and can be further purified by recrystallization.

Nucleophilic Aromatic Substitution

A third potential route is the nucleophilic aromatic substitution (SNAAr) reaction of an activated aryl halide with a sulfinate salt.

Figure 3: Nucleophilic Aromatic Substitution Workflow

Causality behind Experimental Choices:

-

1-Chloro-4-nitrobenzene as the Substrate: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions[9][10]. The chlorine atom serves as a good leaving group.

-

Sodium Benzenesulfinate as the Nucleophile: The sulfinate anion is a potent sulfur-based nucleophile that will displace the chloride from the activated aromatic ring.

Experimental Protocol (General):

-

A mixture of 1-chloro-4-nitrobenzene and sodium benzenesulfinate is heated in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

The reaction is monitored by TLC until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent will yield the pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the properties of its two key functional groups: the nitro group and the sulfonyl group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation yields 4-(phenylsulfonyl)aniline, a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents.

-

Electrophilic Aromatic Substitution: The presence of two strong deactivating groups (nitro and phenylsulfonyl) makes the aromatic rings highly electron-deficient and thus very unreactive towards further electrophilic aromatic substitution.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the nitro-substituted ring can make it susceptible to nucleophilic attack under certain conditions, although this is less common once the sulfone is formed.

Applications in Research and Development:

While specific, large-scale industrial applications of this compound are not widely documented, its utility is primarily as an intermediate in organic synthesis and as a scaffold in medicinal chemistry research.

-

Pharmaceutical Research: The diaryl sulfone motif is present in a number of biologically active compounds. The nitro group serves as a versatile handle that can be converted into other functional groups, allowing for the generation of libraries of compounds for screening against various biological targets. For instance, related nitroaromatic compounds have been investigated for their potential antibacterial and antifungal activities[11][12]. The sulfonyl group is a key pharmacophore in many drugs, acting as a hydrogen bond acceptor and influencing the overall polarity and metabolic stability of a molecule.

-

Materials Science: Diaryl sulfones are known for their thermal stability and are used in the production of high-performance polymers. While not a primary application of this specific molecule, its structural features are relevant to this field.

Conclusion and Future Outlook

This compound is a synthetically accessible diaryl sulfone with a rich chemical heritage rooted in the foundational discoveries of organic chemistry. Its preparation can be achieved through several reliable methods, including Friedel-Crafts sulfonylation, oxidation of the corresponding sulfide, and nucleophilic aromatic substitution. The true value of this compound lies in its potential as a versatile intermediate. The strategic placement of the nitro and sulfonyl groups provides a platform for further chemical modifications, making it a valuable tool for medicinal chemists and researchers in drug discovery. Future research may focus on the development of novel therapeutic agents derived from this scaffold, exploring its potential in areas such as oncology, infectious diseases, and beyond. As synthetic methodologies continue to advance, the efficient and sustainable production of such key intermediates will remain a critical aspect of chemical and pharmaceutical innovation.

References

-

SpectraBase. 1-Nitro-4-[[(Z)-2-phenyl-2-(phenylsulfonyl)ethenoxy]methyl]benzene. [Link]

-

Jensen, F. R., & Brown, H. C. (1958). Kinetics of the Friedel-Crafts Sulfonylation of Aromatics with Aluminum Chloride as Catalyst and Nitrobenzene as Solvent. Journal of the American Chemical Society, 80(16), 4042–4045. [Link]

-

Chemical Synthesis Database. This compound. [Link]

-

University of Calgary. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

OpenStax. 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

MDPI. 1-Nitro-3-[(phenylsulfonyl)methyl]benzene. [Link]

-

Su, W., et al. (2015). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. RSC Advances, 5(10), 7384-7390. [Link]

-

Ghorbani-Choghamarani, A., & Nikpour, F. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Bulletin of the Korean Chemical Society, 28(4), 687-689. [Link]

-

Chemguide. The preparation of phenylamine (aniline). [Link]

-

Chemistry LibreTexts. 3.11: Synthesis of Polysubstituted Benzenes. [Link]

-

Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 4-Nitrobenzenesulfonic Acid in Chemical Research and Industry. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

PubChemLite. 1-nitro-4-[(phenylsulfonyl)methyl]benzene. [Link]

-

PubChem. 1-Nitro-4-phenylethynyl-benzene. [Link]

-

Redalyc. Nikolai Nikolaevich Zinin (1812-1880) ‒ eminent Russian chemist-organic, discoverer of the method of receiving aniline by nitrobenzene reduction. [Link]

- Google Patents. US2465951A - Method of making para-nitrobenzene sulfonyl chloride.

-

NCBI Bookshelf. Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Nikolai Nikolaevich Zinin (1812-1880) ‒ eminent Russian chemist-organic, discoverer of the method of receiving aniline by nitrobenzene reduction [redalyc.org]

- 5. US2465951A - Method of making para-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. 1-Nitro-4-phenylethynyl-benzene | C14H9NO2 | CID 3560757 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical and Spectroscopic Guide to the Molecular Structure of 1-Nitro-4-(phenylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the structural analysis of 1-Nitro-4-(phenylsulfonyl)benzene (also known as 4-Nitrophenyl phenyl sulfone). While this molecule serves as a quintessential example of a diaryl sulfone scaffold, a common motif in medicinal chemistry and materials science, a consolidated resource detailing its structural and electronic properties is lacking. This document bridges that gap by outlining a robust computational workflow, grounded in Density Functional Theory (DFT), and validated against experimental data from closely related analogues. We delve into the molecule's optimized geometry, vibrational modes (IR), nuclear magnetic resonance (NMR) signatures, and electronic characteristics, including Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP). Each section explains the causality behind the chosen theoretical methods, ensuring a self-validating and authoritative narrative for researchers seeking to apply these techniques.

Introduction: The Significance of the Diaryl Sulfone Core

The this compound molecule, with its chemical formula C₁₂H₉NO₄S, represents a fundamental structure combining three key functional groups: a phenyl ring, a sulfonyl bridge (SO₂), and a nitrophenyl ring.[1][2][3] The diaryl sulfone core is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents due to its metabolic stability and its ability to act as a rigid linker or a hydrogen bond acceptor. The addition of a nitro group, a potent electron-withdrawing group, significantly modulates the electronic properties of the entire molecule, influencing its reactivity, intermolecular interactions, and potential biological activity.

Understanding the precise three-dimensional structure, conformational flexibility, and electronic landscape of this molecule is paramount for predicting its behavior in different environments, from solid-state crystal packing to interactions with a biological target. This guide provides the theoretical and practical steps to achieve this understanding through modern computational chemistry.

Molecular Geometry and Conformational Analysis

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to a minimum on the potential energy surface.

2.1. Theoretical Approach: Density Functional Theory (DFT)

For organic molecules of this size, Density Functional Theory (DFT) offers the best balance of accuracy and computational cost.[4] The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange with gradient-corrected functionals, is a well-established and reliable choice for geometry optimizations and frequency calculations.[5][6] A Pople-style basis set, such as 6-31G(d,p) , provides sufficient flexibility for an accurate description by adding polarization functions on both heavy atoms (d) and hydrogen atoms (p).

2.2. Key Geometric Parameters

The geometry optimization of this compound reveals several key structural features:

-

Non-Planarity: The two phenyl rings are not coplanar. This twist is a hallmark of diaryl sulfones. The primary determinant of this conformation is the steric hindrance between the ortho-hydrogens of the two rings.

-

Dihedral Angle: The crucial parameter defining the overall shape is the C-S-C-C dihedral (torsion) angle between the two rings. While no direct crystal structure for this exact molecule is publicly available, the crystal structure of the closely related isomer, 4-Nitrophenyl benzenesulfonate, shows a dihedral angle of 53.91°.[7] DFT calculations for this compound are expected to yield a similar value, confirming a significantly twisted conformation.

-

Sulfonyl Group Geometry: The geometry around the sulfur atom is tetrahedral. The O-S-O bond angle is typically around 120°, and the S=O bond lengths are characteristic of a double bond.

-

Nitro Group Orientation: The nitro group (NO₂) tends to be coplanar with its attached phenyl ring to maximize electronic conjugation.

Table 1: Predicted vs. Analogous Experimental Geometric Parameters

| Parameter | Predicted (DFT/B3LYP/6-31G(d,p)) | Experimental (Analogues) |

| Phenyl-SO₂-Nitrophenyl Dihedral Angle | ~50-60° | 53.91° (for 4-Nitrophenyl benzenesulfonate)[7] |

| O=S=O Bond Angle | ~120° | ~119-121° |

| S=O Bond Length | ~1.45 Å | ~1.44-1.46 Å |

| C-NO₂ Bond Length | ~1.48 Å | ~1.47-1.49 Å |

Spectroscopic Analysis: A Bridge Between Theory and Experiment

Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This not only confirms that the structure is a true energy minimum (i.e., no imaginary frequencies) but also provides theoretical predictions for its vibrational (IR, Raman) and NMR spectra.

3.1. Vibrational Spectroscopy (FTIR)

The calculated harmonic frequencies are systematically higher than experimental values due to the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to achieve better agreement with experimental data.[8]

Key Vibrational Modes:

-

SO₂ Asymmetric & Symmetric Stretching: These are strong, characteristic peaks. Based on studies of similar sulfone-containing polymers, these bands are expected around 1231 cm⁻¹ (asymmetric) and 1145 cm⁻¹ (symmetric) .[9]

-

NO₂ Asymmetric & Symmetric Stretching: The nitro group also produces two very strong and easily identifiable bands. For nitrobenzene derivatives, these typically appear in the regions of 1510-1600 cm⁻¹ (asymmetric) and 1325-1385 cm⁻¹ (symmetric) .

-

C-H Aromatic Stretching: These vibrations appear above 3000 cm⁻¹.

3.2. NMR Spectroscopy

Theoretical NMR chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method. The results are then referenced against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

-

¹H NMR: The electron-withdrawing nature of both the sulfonyl and nitro groups significantly deshields the aromatic protons.

-

Nitrophenyl Ring: Protons ortho to the nitro group are the most deshielded (expected δ > 8.2 ppm), followed by the para proton (if it were present), and then the meta protons.[10] In this para-substituted ring, the two sets of equivalent protons will appear as two distinct doublets.

-

Phenyl Ring: Protons ortho to the sulfonyl group will be more deshielded than the meta and para protons.

-

-

¹³C NMR: The carbon atoms directly attached to the sulfonyl and nitro groups (ipso-carbons) will be significantly affected. The ortho and para carbons of the nitrophenyl ring are expected to be electron-deficient, which influences their chemical shifts in a complex manner due to paramagnetic shielding effects.[10]

Electronic Structure Analysis: Unveiling Reactivity

The electronic properties of a molecule are key to understanding its stability, reactivity, and optical properties.

4.1. Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate or accept electrons.[11]

-

HOMO: The HOMO is expected to be localized primarily on the unsubstituted phenyl ring, which is the most electron-rich part of the molecule.

-

LUMO: The LUMO will be predominantly localized on the nitrophenyl ring. The strongly electron-withdrawing nitro group creates a low-energy acceptor orbital.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.[11] A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the significant charge polarization induced by the nitro group is expected to result in a relatively small HOMO-LUMO gap, indicating its potential as a charge-transfer system.

4.2. Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a powerful visual guide to the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.[12]

-

Negative Potential (Red/Yellow): The MEP will show a region of high negative potential localized around the oxygen atoms of the nitro and sulfonyl groups. These are the primary sites for electrophilic attack and hydrogen bond acceptance.[13][14]

-

Positive Potential (Blue): Regions of positive or near-neutral potential will be found on the aromatic rings, particularly the nitrophenyl ring, making them susceptible to nucleophilic attack.[14][15] The hydrogen atoms will also show positive potential.

Methodology: A Practical Workflow for Theoretical Analysis

This section provides a step-by-step protocol for conducting the theoretical studies described in this guide.

Step 1: Structure Creation

-

Use a molecular builder (e.g., Avogadro, GaussView, ChemDraw) to construct the 3D structure of this compound.

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

Step 2: Geometry Optimization

-

Software: Gaussian, ORCA, Schrödinger Suite, etc.[16]

-

Method: DFT, Functional: B3LYP, Basis Set: 6-31G(d,p).

-

Keyword/Input: opt (for optimization).

-

Rationale: This calculation finds the lowest energy conformation of the molecule, providing accurate bond lengths, angles, and dihedral angles.

Step 3: Frequency Calculation

-

Method: DFT, Functional: B3LYP, Basis Set: 6-31G(d,p).

-

Keyword/Input: freq (must be run on the optimized geometry from Step 2).

-

Rationale: This confirms the optimized structure is a true minimum (no imaginary frequencies) and calculates the harmonic vibrational frequencies for IR/Raman spectra prediction.

Step 4: NMR Chemical Shift Calculation

-

Method: GIAO (typically implemented within an NMR keyword).

-

Keyword/Input: nmr.

-

Rationale: Predicts the ¹H and ¹³C NMR chemical shifts, which can be directly compared to experimental data for structural validation.

Step 5: Electronic Properties Analysis

-

HOMO/LUMO & MEP: These are typically generated automatically from the output of the optimization calculation. Visualization software is used to generate the orbital surfaces and potential maps.

-

Rationale: Provides insight into the molecule's reactivity, charge distribution, and potential for intermolecular interactions.

Workflow Visualization

Sources

- 1. PubChemLite - 4-nitrophenyl phenyl sulfone (C12H9NO4S) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. 4-Nitrophenyl phenyl sulfone | C12H9NO4S | CID 96708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site | MDPI [mdpi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nitrobenzene [cms.gutow.uwosh.edu]

- 16. schrodinger.com [schrodinger.com]

An In-depth Technical Guide to the Solubility of 1-Nitro-4-(phenylsulfonyl)benzene in Organic Solvents

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and application. This guide provides an in-depth technical exploration of the solubility of 1-Nitro-4-(phenylsulfonyl)benzene. In the absence of extensive published quantitative data for this specific molecule, this document serves as a foundational framework. It combines theoretical principles based on its chemical structure with robust, field-proven experimental protocols to empower researchers to determine its solubility profile in various organic solvents. This guide is designed to be a practical tool, enabling the generation of reliable and reproducible solubility data essential for advancing research and development.

Introduction to this compound and its Physicochemical Properties

This compound is an organic compound featuring a central benzene ring substituted with both a nitro group and a phenylsulfonyl group.[1] The presence of these functional groups imparts a significant degree of polarity to the molecule, which is a critical determinant of its solubility.[2][3] The general principle of "like dissolves like" dictates that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1146-39-0 | [1] |

| Molecular Formula | C₁₂H₉NO₄S | [1] |

| Molecular Weight | 263.27 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 77.28 Ų | [1] |

| Predicted LogP | 2.4276 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

The sulfonyl group is known to be polar, contributing to the solubility of compounds in polar solvents.[2][3][7] Similarly, the nitro group is a polar functional group.[8] The combination of these groups suggests that this compound will exhibit notable solubility in polar organic solvents. However, the presence of two phenyl rings provides a significant nonpolar character, which may confer some solubility in less polar solvents. The predicted LogP value of 2.4276 indicates a moderate level of lipophilicity.[1]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

For this compound, the key intermolecular forces at play are:

-

Dipole-dipole interactions: Arising from the polar sulfonyl and nitro groups.

-

London dispersion forces: Associated with the nonpolar phenyl rings.

Therefore, the choice of solvent will be critical. Polar aprotic solvents (e.g., acetone, acetonitrile) and polar protic solvents (e.g., ethanol, methanol) are expected to be effective at dissolving this compound due to their ability to engage in dipole-dipole interactions.[9] Solvents with moderate polarity may also be suitable. Conversely, nonpolar solvents like hexane are less likely to be effective solvents.[9]

Experimental Determination of Solubility

Given the lack of published data, a standardized experimental approach is crucial for determining the solubility of this compound. The following section outlines a detailed protocol for this purpose.

Materials and Equipment

-

This compound (purity ≥98%)[1]

-

A range of organic solvents (analytical grade or higher), for example:

-

Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

Moderately Polar: Dichloromethane, Ethyl acetate

-

Nonpolar: Hexane, Toluene

-

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.

-

-

Sample Preparation for Analysis:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Analyze the diluted sample solution using the same analytical method.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result can be expressed in units such as g/L or mol/L.

-

Predicted Solubility Profile

Based on the structural features and general principles of solubility, the following trends can be anticipated:

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| DMSO, DMF | High (Polar Aprotic) | High | Strong dipole-dipole interactions with the sulfonyl and nitro groups. |

| Acetone, Acetonitrile | High (Polar Aprotic) | Moderate to High | Good dipole-dipole interactions.[9] |

| Methanol, Ethanol | High (Polar Protic) | Moderate | Can act as hydrogen bond acceptors for the solvent's hydroxyl group, but the lack of hydrogen bond donors on the solute might limit solubility compared to polar aprotic solvents.[9] |

| Dichloromethane | Moderate | Moderate to Low | Moderate polarity may allow for some dissolution. |

| Ethyl Acetate | Moderate | Moderate to Low | Moderate polarity may allow for some dissolution. |

| Toluene | Low | Low | Dominated by dispersion forces, which may not be sufficient to overcome the strong solute-solute interactions. |

| Hexane | Very Low (Nonpolar) | Very Low | Mismatch in polarity between the polar functional groups of the solute and the nonpolar solvent.[9] |

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. While specific quantitative data is not yet widely available, the principles outlined here, based on the compound's structure and physicochemical properties, offer a solid foundation for researchers. The detailed experimental protocol provides a reliable method for generating the necessary data to inform formulation, purification, and other critical applications in research and drug development.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Guidechem. (n.d.). Benzene, 1-nitro-4-[1-(phenylsulfonyl)propyl]- 69709-35-9 wiki.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Solubility of Things. (n.d.). Sulfone.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds | PDF | Functional Group | Amine.

- Canadian Science Publishing. (n.d.). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon the general solvation model.

- Fiveable. (n.d.). Sulfone Definition - Organic Chemistry Key Term.

- Wikipedia. (n.d.). Sulfolane.

- PubChem. (n.d.). 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene.

- SUMITOMO SEIKA CHEMICALS. (n.d.). Polar solvent (sulfone compounds) Sulfolane.

- ChemicalBook. (n.d.). 1-NITRO-4-PHENYLETHYNYL-BENZENE synthesis.

- Chemical Synthesis Database. (2025, May 20). This compound.

- PubChem. (n.d.). 1-Nitro-4-phenylethynyl-benzene.

- Sigma-Aldrich. (n.d.). 1-NITRO-4-[(PHENYLSULFONYL)METHYL]BENZENE AldrichCPR.

- ChemicalBook. (n.d.). Benzene, 1-nitro-4-(phenylsulfinyl)- CAS#: 955-45-3.

- ChemScene. (n.d.). This compound.